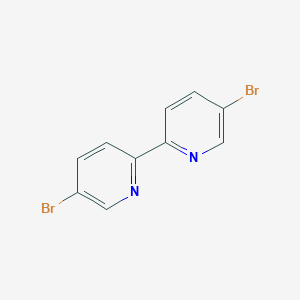

5,5'-Dibromo-2,2'-bipyridine

説明

Significance of Bipyridine Scaffolds in Modern Chemistry

Bipyridine scaffolds, particularly 2,2'-bipyridine (B1663995), are among the most widely utilized ligands in coordination chemistry. nih.gov Their bidentate nature allows for the formation of stable chelate complexes with a vast array of metal ions. researchgate.net This chelating ability is fundamental to their application in diverse fields, including the development of catalysts, functional materials, and supramolecular assemblies. nih.govresearchgate.netorgsyn.org The inherent redox stability and the ease with which the bipyridine framework can be functionalized further contribute to its prominence in modern chemistry. researchgate.net Coordination compounds derived from bipyridine have been instrumental in advancing our understanding of fundamental chemical processes, such as the thermodynamics and kinetics of metal ion complexation, as well as the photophysical and electrochemical properties of metal complexes. nih.gov

Rationale for Bromine Functionalization at the 5,5'-Positions

The introduction of bromine atoms at the 5 and 5' positions of the 2,2'-bipyridine ring is a strategic synthetic modification. These bromine atoms serve as versatile handles for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions. nih.gov This allows for the construction of more complex and extended molecular architectures. The 5,5'-disubstituted pattern maintains the excellent coordination properties of the bipyridine core while enabling the synthesis of functional materials for applications in photovoltaics, organic light-emitting diodes (OLEDs), and biodiagnostics. nih.gov The presence of halogens, such as bromine, can also influence the electronic properties and solid-state packing of the resulting molecules and their metal complexes, which can be advantageous in the design of materials with specific functions.

Historical Context of Bipyridine Synthesis and Derivatization

The history of bipyridine chemistry dates back to 1888, when Fritz Blau first synthesized 2,2'-bipyridine. researchgate.net Early synthetic methods included the dimerization of pyridine (B92270) derivatives. The systematic functionalization of the bipyridine framework, including halogenation, gained traction in the 1930s. Over the years, a variety of synthetic routes have been developed to produce bipyridine and its derivatives. These include methods like the Kröhnke synthesis, Ullmann reaction, and various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. orgsyn.orgmdpi.com The development of a scalable synthesis for 5,5'-Dibromo-2,2'-bipyridine has been a significant advancement, facilitating its use as a key building block in numerous research endeavors. nih.gov

Current State of Research on this compound and its Derivatives

Current research on this compound is vibrant and multifaceted. The compound is extensively used as a precursor for synthesizing a wide range of functional molecules. nih.gov A major focus is its application in materials science, where it serves as a building block for organic electronic materials. ossila.com For instance, it is a popular ligand for ruthenium and iridium complexes used in OLEDs and dye-sensitized solar cells (DSSCs) due to the favorable photoluminescent and electrochemiluminescent properties of the resulting complexes. ossila.com Furthermore, its derivatives are being explored as components of photosensors for ion detection and as building blocks for complex molecular topologies like catenanes and knots. nih.govossila.com The ability to undergo stepwise functionalization allows for the precise construction of unsymmetrical bipyridine ligands, further expanding the scope of its applications in catalysis and materials science. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-(5-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWPRPLNUUMYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447824 | |

| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-18-7 | |

| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-Dibromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Dibromo 2,2 Bipyridine

Reductive Symmetric Coupling Approaches

Reductive coupling strategies involve the formation of the 2,2'-bipyridine (B1663995) core by joining two pyridine (B92270) units. This method is particularly useful when starting with pre-functionalized pyridine rings.

A significant method for synthesizing 5,5'-Dibromo-2,2'-bipyridine is through the reductive symmetric coupling of 2,5-Dibromopyridine (B19318). researchgate.netnih.gov This reaction employs hexa-n-butyldistannane as the coupling reagent to facilitate the formation of the C-C bond between the two pyridine rings at their 2-positions. researchgate.netnih.govacs.orgresearchgate.netacs.org This organotin-mediated reaction provides a direct route to the desired dibrominated bipyridine structure.

The reductive coupling reaction using 2,5-Dibromopyridine and hexa-n-butyldistannane is noted for its high efficiency. researchgate.netnih.govacs.org Research indicates that the yields for these types of coupling reactions typically range from 70% to 90%. researchgate.netnih.govacs.orgresearchgate.netacs.org This high-yield conversion makes it an attractive method from an efficiency standpoint. While effective, the scalability for large industrial production may be influenced by the cost and handling of organotin reagents. In contrast, an analogous reductive coupling to produce 5,5'-dibromo-2,2'-bipyrimidine (B1609825) resulted in a more moderate yield of about 15%.

| Starting Material | Coupling Reagent | Product | Reported Yield |

|---|---|---|---|

| 2,5-Dibromopyridine | Hexa-n-butyldistannane | This compound | 70-90% researchgate.netnih.govacs.orgresearchgate.netacs.org |

Bromination of 2,2'-Bipyridine Precursors

An alternative and widely used strategy is the direct electrophilic bromination of the pre-formed 2,2'-bipyridine scaffold. This approach is often favored for its scalability and use of more common reagents.

This compound can be synthesized through the direct bromination of 2,2'-bipyridine. researchgate.netsmolecule.com This typically involves reacting the 2,2'-bipyridine with elemental bromine under specific conditions to achieve selective substitution at the 5 and 5' positions. researchgate.net The reactivity of the bipyridine ring system dictates the site of bromination.

To improve the selectivity and allow for large-scale synthesis, a key strategy involves the preparation of 2,2'-bipyridine dihydrobromide as an intermediate. nih.govresearchgate.netspringernature.com This salt is formed by treating 2,2'-bipyridine with hydrobromic acid. The formation of the dihydrobromide salt is a crucial first step, taking approximately one day to complete, and it facilitates a more controlled and selective subsequent bromination. nih.govresearchgate.netspringernature.com This method is considered reliably scalable for producing tens of grams of the final product. nih.govresearchgate.netspringernature.com

The synthesis of this compound via the dihydrobromide intermediate has been optimized for high yield and scalability. nih.govresearchgate.netresearchgate.net The reaction of 2,2'-bipyridine dihydrobromide with bromine is typically carried out in a steel bomb reaction vessel, a process that takes about three days. nih.govresearchgate.netspringernature.com This procedure is described as simple and convenient, providing the target compound in high yield, often without the need for chromatographic separation of the reaction mixture. researchgate.net The entire synthetic sequence, from the preparation of the intermediate to the isolation and purification of the final product, takes approximately four to five days. nih.govresearchgate.netspringernature.com While highly selective for the desired 5,5'-disubstituted product, this reaction can also produce 5-bromo-2,2'-bipyridine (B93308) as a minor byproduct. nih.govresearchgate.netspringernature.com

| Step | Description | Duration |

|---|---|---|

| 1 | Preparation of 2,2'-bipyridine dihydrobromide intermediate | ~1 day nih.govresearchgate.netspringernature.com |

| 2 | Reaction with bromine in a steel bomb vessel | ~3 days nih.govresearchgate.netspringernature.com |

| 3 | Isolation and purification of the final product | ~8 hours researchgate.net |

| Total | Overall Synthesis Time | ~4-5 days nih.govresearchgate.netspringernature.com |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of bipyridine derivatives. acs.orgcdnsciencepub.com These methods offer high efficiency and selectivity, enabling the construction of complex molecular architectures from relatively simple precursors. acs.org

Stille Coupling Strategies for Mono- and Di-brominated Bipyridines

The Stille reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst, is a prominent method for synthesizing and functionalizing bipyridines. wikipedia.orgthermofisher.com This reaction is valued for its tolerance of a wide range of functional groups and its relative insensitivity to air and moisture. thermofisher.com

One effective route to mono-brominated bipyridines involves the Stille coupling of 2,5-dibromopyridine with an organostannyl pyridine, such as 2-trimethylstannylpyridine. acs.orgresearchgate.net This approach allows for the synthesis of compounds like 5-bromo-2,2'-bipyridine. acs.orgresearchgate.net Furthermore, the reductive symmetric coupling of 2,5-dibromopyridine using hexa-n-butyldistannane provides a direct pathway to this compound. acs.orgresearchgate.net These coupling reactions typically proceed in high yields, ranging from 70% to 90%. acs.orgresearchgate.net

A study on the synthesis of 5,5''-dibromo-2,2':6',2''-terpyridine and this compound explored the coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines. infona.pl This research highlighted that in all reactions, the homocoupling of 5-bromo-2-tributylstannylpyridine led to the formation of this compound as a byproduct. infona.plresearchgate.net

Table 1: Stille Coupling Reactions for Brominated Bipyridines

| Reactants | Product | Catalyst System | Yield | Reference |

| 2,5-Dibromopyridine and 2-Trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | Not specified | 70-90% | acs.orgresearchgate.net |

| 2,5-Dibromopyridine and Hexa-n-butyldistannane | This compound | Not specified | 70-90% | acs.orgresearchgate.net |

| 2,6-Diiodopyridine and 5-Bromo-2-tributylstannylpyridine | 5,5''-Dibromo-2,2':6',2''-terpyridine and this compound (homocoupling product) | [Pd(acac)₂] and P(OPh)₃ | Not specified | infona.pl |

The presence of two bromine atoms on the this compound scaffold allows for selective and stepwise functionalization through consecutive Stille couplings. researchgate.netnih.govspringernature.com This modular approach is highly valuable for creating unsymmetrically substituted bipyridines, which are key components in the synthesis of complex ligands for functional materials and molecular topologies. researchgate.netnih.govspringernature.com The ability to introduce different functional groups in a controlled manner opens up possibilities for fine-tuning the electronic and photophysical properties of the final molecules. acs.orgacs.org

Suzuki-Miyaura Coupling for Derivatization

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that is widely used for the derivatization of halogenated bipyridines. researchgate.net This reaction pairs an organoboron compound with an organic halide and is known for its mild reaction conditions and the low toxicity of its boron reagents. researchgate.netorganic-chemistry.org

The bromine atoms on this compound serve as reactive sites for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups. For instance, a tetrapyridine ligand, 5,5'-(3-pyridyl)-2,2'-bipyridine, was successfully prepared from this compound through a Pd(0)-mediated Suzuki coupling. researchgate.net This derivatization can be performed on the free ligand or on its metal complexes, such as a Ru(II) complex. researchgate.net The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of functionalized bipyridines with tailored properties for applications in areas like catalysis and materials science. acs.orgmdpi.com

Heck Reaction for Dimerization and Further Functionalization

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be employed in the context of bipyridine synthesis. nih.gov An interesting and unexpected outcome was observed during the Heck reaction of 2,5-dibromopyridine. researchgate.net Instead of a simple dialkenylation, the reaction proceeded through a palladium-catalyzed dimerization to form this compound, which then underwent a subsequent twofold Heck reaction to yield 5,5'-di(alkenyl)-2,2'-bipyridines. researchgate.net This serendipitous dimerization provides an alternative route to the dibrominated bipyridine core, which can then be further functionalized.

Catalytic Systems in Palladium-Mediated Syntheses

The choice of the palladium catalyst system is critical for the success of these coupling reactions. Research has been conducted to identify efficient catalytic systems for the synthesis of brominated bipyridines and terpyridines. infona.plresearchgate.net

In the Stille coupling of diiodopyridine with 5-bromo-2-tributylstannylpyridine, various Pd(II) and Pd(0) complexes were investigated. infona.pl These included [PdCl₂(PPh₃)₂], [PdCl₂(COD)], and [Pd(dba)₂], as well as in situ generated systems from precursors like [PdCl₂] or [Pd(acac)₂] with external ligands such as phosphines, arsines, and stibines. infona.plresearchgate.net The most active catalytic system was found to be generated from [Pd(acac)₂] and P(OPh)₃, while the highest selectivity was achieved with [Pd(acac)₂] and PPh₃. infona.plresearchgate.net It was also noted that increasing the ligand-to-palladium ratio for the [Pd(acac)₂]/P(OPh)₃ system improved the selectivity and stability of the catalyst. infona.plresearchgate.net

Table 2: Investigated Palladium Catalyst Systems for Stille Coupling

| Palladium Precursor | Ligand | Activity/Selectivity | Reference |

| [Pd(acac)₂] | P(OPh)₃ | Most Active | infona.plresearchgate.net |

| [Pd(acac)₂] | PPh₃ | Highest Selectivity | infona.plresearchgate.net |

| [PdCl₂(PPh₃)₂] | - | Investigated | infona.pl |

| [PdCl₂(COD)] | - | Investigated | infona.pl |

| [Pd(dba)₂] | - | Investigated | infona.pl |

| [PdCl₂] | APh₃ (A=P, As, Sb) | Investigated | infona.pl |

| Chelating Ligands (BINAP, dppf) | - | Slightly Inferior Activity | infona.plresearchgate.net |

Ligand Effects on Activity and Selectivity (e.g., Phosphines, Chelating Ligands)

In the synthesis of this compound and related compounds via palladium-catalyzed cross-coupling reactions, the choice of ligand is critical as it directly influences catalytic activity and selectivity. infona.plresearchgate.netreddit.com Ligands, particularly phosphines, stabilize the palladium catalyst and are intimately involved in the catalytic cycle. reddit.com

Research into the Stille coupling of 5-bromo-2-trialkylstannylpyridines to produce this compound has demonstrated clear differences between various ligand types. infona.plresearchgate.net Both monodentate and bidentate (chelating) phosphine (B1218219) ligands have been investigated.

Detailed Research Findings:

Phosphine and Phosphite Ligands: The catalytic activity of systems generated in situ from a palladium precursor like [Pd(acac)₂] is significantly modulated by the external ligand. infona.plresearchgate.net The system generated with triphenyl phosphite, P(OPh)₃, was found to be the most active. infona.plresearchgate.net Conversely, the highest selectivity for the desired coupling product was achieved using triphenylphosphine (B44618) (PPh₃). infona.plresearchgate.net

Chelating Ligands: The catalytic activity of systems that utilize chelating ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppf (1,1'-bis(diphenylphosphino)ferrocene) was found to be slightly inferior to the most active monodentate systems. infona.plresearchgate.net

Ligand-to-Palladium Ratio: The ratio of ligand to palladium can also be a tool to fine-tune the reaction's outcome. For catalytic systems using P(OPh)₃, increasing the L/Pd ratio led to improved selectivity and greater catalyst stability without diminishing the reaction rate. infona.pl However, for systems containing phosphine ligands, increasing the L/Pd ratio beyond 4:1 for monodentate phosphines and 2:1 for bidentate phosphines resulted in a rapid decrease in the reaction rate. infona.plresearchgate.net

The following table summarizes the observed effects of different ligands on the synthesis of this compound.

| Ligand Type | Specific Ligand | Precursor | Observation | Source(s) |

| Phosphite | P(OPh)₃ | [Pd(acac)₂] | Most active catalytic system. | infona.pl, researchgate.net |

| Phosphine | PPh₃ | [Pd(acac)₂] | Highest coupling selectivity. | infona.pl, researchgate.net |

| Chelating | BINAP | [Pd(acac)₂] | Slightly inferior catalytic activity. | infona.pl, researchgate.net |

| Chelating | dppf | [Pd(acac)₂] | Slightly inferior catalytic activity. | infona.pl, researchgate.net |

Solvent Optimization for Coupling Reactions

The solvent is not merely an inert medium but plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst stability, reaction rates, and even the selectivity of the transformation. researchgate.netresearchgate.net The fundamental interactions between the solvent and the catalyst can inform the rational selection of a high-performance and safe solvent. researchgate.netrsc.org In Suzuki reactions, for instance, the solvent can interact with the catalyst or the arylboronic acid during the critical transmetallation step. researchgate.net The polarity of the solvent is a key factor; polar solvents can stabilize polar transition states, accelerating reactions that proceed through such pathways. researchgate.net

For the coupling reactions that produce this compound and its analogs, specific solvents have been identified as being particularly effective. Studies have shown that xylene, toluene (B28343), and 1,2-diethoxyethane (B108276) are especially advantageous for the coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines. infona.plresearchgate.net

The choice of solvent can also be critical in managing the solubility of reactants and products. In the synthesis of related bipyridine-containing linkers via Suzuki-Miyaura coupling, higher solubility of the product in certain organic solvents was noted to complicate the workup and purification process, leading to lower isolated yields. diva-portal.org

Ullmann Coupling of Halogenated Pyrimidine (B1678525) Precursors (for 5,5'-Dibromo-2,2'-bipyrimidine and Analogs)

The Ullmann coupling reaction is a classic and effective method for the synthesis of biaryl compounds, including 2,2'-bipyrimidines. elte.hunih.gov An improved, high-yield synthesis for 2,2'-bipyrimidine (B1330215) has been developed using the Ullmann coupling of 2-iodopyrimidine (B1354134), and this procedure has been successfully applied to the preparation of analogs like 5,5'-dibromo-2,2'-bipyrimidine. elte.hunih.govcityu.edu.hk

The process typically involves the copper-catalyzed homocoupling of a halogenated pyrimidine. elte.hu For instance, reacting 2-iodopyrimidine with activated copper powder in absolute DMF at elevated temperatures can produce 2,2'-bipyrimidine in yields as high as 90%. elte.hu

To obtain the dibrominated target compound, a two-step approach is often employed:

Ullmann Coupling: Copper-catalyzed homocoupling of 2-iodopyrimidine forms the central 2,2'-bipyrimidine scaffold. This step can be very high-yielding.

Selective Bromination: The resulting 2,2'-bipyrimidine is then subjected to a controlled bromination to install bromine atoms at the desired 5 and 5' positions.

This methodology provides a reliable route to the bipyrimidine core, which can then be functionalized as needed. elte.hu

Comparative Analysis of Synthetic Routes: Yields, Scalability, and Selectivity

Several distinct synthetic routes to this compound have been developed, each with its own advantages regarding yield, scalability, and selectivity.

Route 1: Direct Bromination of 2,2'-Bipyridine This is a common and highly scalable method. springernature.comnih.gov Modern, optimized protocols involve the reaction of 2,2'-bipyridine with bromine in a steel bomb reactor, a process that allows for the safe, multigram-scale synthesis of the final product. springernature.comnih.gov This method is noted for its high selectivity, specifically targeting the 5,5' positions, which minimizes the formation of unwanted side products. While older methods reported moderate yields of 15-30%, the scalability of modern procedures makes this a reliable choice for producing large quantities. researchgate.net The synthesis, including preparation of the intermediate and purification, typically takes 4-5 days. springernature.comnih.govresearchgate.net

Route 2: Reductive Coupling of 2,5-Dibromopyridine This route involves the symmetric coupling of 2,5-dibromopyridine using reagents like hexa-n-butyldistannane. researchgate.netacs.org It is characterized by high reported yields, ranging from 70% to 90%. researchgate.netacs.org This makes it an attractive option from a yield perspective for producing the dibrominated bipyridine directly.

Route 3: Stille Coupling The Stille coupling offers a versatile method for creating the bipyridine skeleton. For example, coupling 2,5-dibromopyridine with a 2-trimethylstannylpyridine derivative can produce brominated bipyridines. researchgate.net However, when used for the synthesis of this compound, yields are generally lower compared to the direct bromination of bipyrimidine, and it can produce 5-bromo-2,2'-bipyridine as a significant side product (around 30% yield).

Route 4: Suzuki-Miyaura Coupling This palladium-catalyzed cross-coupling reaction can form the biaryl system from precursors like 5-bromo-2-chloropyridine (B1630664) and a suitable boronic acid. Optimal conditions using a Pd(OAc)₂ catalyst and an SPhos ligand have been reported to give yields in the range of 65-82%.

Comparative Summary

The following table provides a comparative overview of the primary synthetic routes to this compound.

| Synthetic Route | Precursors | Key Features | Yield | Scalability | Selectivity | Source(s) |

| Direct Bromination | 2,2'-Bipyridine, Bromine | Modern protocols use a steel bomb reactor. | 15-30% (older methods) to multigram scale yields (modern methods) | Excellent; suitable for tens of grams. | Highly selective for 5,5' positions. | , springernature.com, nih.gov, researchgate.net |

| Reductive Coupling | 2,5-Dibromopyridine | Symmetric coupling. | 70-90% | Reported for lab scale. | High for the desired product. | researchgate.net, acs.org |

| Ullmann Coupling | 2-Iodopyrimidine | Two steps: coupling then bromination. | Up to 80% for bipyrimidine core. | Good | High for the core structure. | , elte.hu |

| Stille Coupling | 2,5-Dibromopyridine, Organotin reagent | Can produce significant side products. | Generally lower than direct bromination. | Good | Moderate; side products formed. | |

| Suzuki-Miyaura Coupling | Halogenated Pyridines, Boronic Acids | Palladium-catalyzed. | 65-82% | Good | Good under optimized conditions. |

Coordination Chemistry of 5,5 Dibromo 2,2 Bipyridine Complexes

Ligand Design Principles with 5,5'-Dibromo-2,2'-bipyridine

The design of functional molecular systems often relies on the predictable and tunable properties of their constituent ligands. This compound serves as a foundational component in this respect, offering a unique combination of structural rigidity, defined coordination geometry, and reactive sites for further modification.

Influence of Bromine Substituents on Coordination

The introduction of bromine atoms at the 5 and 5' positions of the bipyridine rings significantly modulates the ligand's electronic properties. cymitquimica.com These bromine atoms are electron-withdrawing, which influences the electron density of the pyridine (B92270) rings and, consequently, the coordination properties of the nitrogen atoms. cymitquimica.com This electronic modification can affect the stability and reactivity of the metal complexes formed. chemimpex.commanchester.ac.uk For instance, research on halogenated bipyridine ligands has shown that their presence influences both the structural and electronic properties of the resulting complexes. manchester.ac.uk In some cases, such as with certain europium complexes, the presence of the dibromo-bipyridine ligand has been suggested to reduce non-radiative decay rates, a valuable property for luminescent materials. bath.ac.uk

Role as a Building Block for Complex Ligands

One of the most critical roles of this compound is its function as a versatile building block for creating more elaborate and complex ligands. nih.govspringernature.comossila.com The bromine atoms serve as reactive handles, enabling further functionalization through various metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.govspringernature.comresearchgate.net This allows for the straightforward synthesis of larger conjugated systems, oligomers, and polymers. nih.govspringernature.comossila.com By attaching other functional groups to the bipyridine core, chemists can precisely tune the properties of the final ligand and its metal complexes for specific applications, including functional materials for photovoltaics and organic light-emitting diodes (OLEDs). nih.govspringernature.comossila.com

Metal Complex Formation

The robust coordination properties of this compound make it a suitable ligand for a wide array of metal ions, leading to the formation of diverse and functional complexes.

Complexes with Transition Metals (e.g., Ruthenium, Iridium, Platinum, Rhenium, Iron, Copper, Cobalt, Dysprosium, Gadolinium)

This compound and its derivatives form stable complexes with a broad range of transition metals and lanthanides. It is a popular chelating ligand for ruthenium (Ru) and iridium (Ir) in organometallic complexes used for their photoluminescent and electrochemiluminescent properties. ossila.com It also forms complexes with other transition metals, including:

Iron (Fe), Cobalt (Co), and Copper (Cu) : Studies have explored the synthesis of complexes with first-row transition metals like iron, cobalt, and copper, examining their structural and electronic properties. manchester.ac.ukmdpi.com

Platinum (Pt) : Heteroleptic platinum(II) complexes have been synthesized, demonstrating how ligand asymmetry can tune optical properties. researcher.life

Dysprosium (Dy) and Gadolinium (Gd) : This ligand has been incorporated into complexes with lanthanide metals such as dysprosium and gadolinium, which are of interest for their magnetic properties. manchester.ac.ukacs.org A derivative has also been used to form a complex with Europium(III). bath.ac.uk

The table below summarizes some of the transition metal and lanthanide complexes formed with this compound or its derivatives.

| Metal Ion | Type of Complex/Application | Reference(s) |

| Ruthenium (Ru) | Photoluminescent and electrochemiluminescent complexes | ossila.com |

| Iridium (Ir) | Organometallic complexes for OLEDs and DSSCs | ossila.com |

| Platinum (Pt) | Heteroleptic cyclometalated complexes | researcher.life |

| Iron (Fe) | Complexes with potential spin-crossover (SCO) properties | manchester.ac.uk |

| Copper (Cu) | Homo- and heteroleptic complexes | manchester.ac.ukmdpi.com |

| Cobalt (Co) | Heteroleptic complexes with potential antioxidant activity | manchester.ac.ukresearcher.life |

| Dysprosium (Dy) | Complexes with potential Single-Molecule Magnet (SMM) properties | manchester.ac.uk |

| Europium (Eu) | Ternary β-diketonate complexes for photophysical studies | bath.ac.uk |

| Gadolinium (Gd) | Radical-bridged dilanthanide complexes | acs.org |

Homoleptic and Heteroleptic Complexes

Metal complexes can be classified as homoleptic, where all ligands attached to the metal center are identical, or heteroleptic, where the metal is coordinated to two or more different types of ligands. This compound and its derivatives are used in the synthesis of both types.

Homoleptic complexes involve multiple units of the same bipyridine ligand. For example, a homoleptic Cu(I) complex has been synthesized using a derivative of dibromo-bipyridine. mdpi.com

Heteroleptic complexes are more common and allow for a finer tuning of the complex's properties by combining the characteristics of different ligands. mdpi.comresearcher.life For instance, heteroleptic ruthenium complexes are studied for dye-sensitized solar cells. ossila.com Similarly, heteroleptic copper(I) and platinum(II) complexes have been synthesized, where this compound or its derivatives are paired with other ligands to achieve specific optical or electronic properties. mdpi.comresearcher.life The formation of heteroleptic complexes is a key strategy for creating materials with tailored functions. researcher.life

The table below provides examples of both homoleptic and heteroleptic complexes involving bipyridine-type ligands.

| Complex Type | Metal | Co-ligand(s) (for heteroleptic) | Application/Study Area | Reference(s) |

| Homoleptic | Copper(I) | N/A | Opto-electronic properties | mdpi.com |

| Heteroleptic | Copper(I) | 2,9-dimethyl-1,10-phenanthroline | Opto-electronic properties | mdpi.com |

| Heteroleptic | Ruthenium(II) | Uncommon 5,5'-disubstituted-2,2'-bipyridines | Dye-sensitized solar cells | ossila.com |

| Heteroleptic | Platinum(II) | 2-phenylpyridine, chiral thiolate ligands | Tuning optical properties, planar chirality | researcher.life |

| Heteroleptic | Cobalt(II) | Chrysin, 1,10-phenanthroline | Antioxidant activity | researcher.life |

| Heteroleptic | Europium(III) | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Photophysical properties for OLEDs | bath.ac.uk |

Stereochemistry and Isomerism in Complexes

The geometry of metal complexes incorporating this compound can lead to various forms of isomerism. Isomers are compounds that share the same chemical formula but have different arrangements of atoms. libretexts.org In coordination chemistry, this can manifest as structural isomers, where the connectivity of atoms differs, or as stereoisomers, where the atoms have the same connectivity but a different spatial arrangement. libretexts.org

For complexes of this compound, geometrical isomerism is a key consideration, particularly in square planar and octahedral geometries. libretexts.org In an octahedral complex with the general formula [M(5,5'-Br2bpy)2X2], where 'M' is a metal center and 'X' is a monodentate ligand, the 'X' ligands can be arranged adjacent to each other, resulting in a cis isomer, or opposite to each other, leading to a trans isomer. libretexts.org

Furthermore, octahedral complexes with three bidentate ligands like this compound, with the general formula [M(5,5'-Br2bpy)3]n+, are chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

Another relevant form of stereoisomerism is atropisomerism. This arises from restricted rotation around a single bond, in this case, the C2-C2' bond between the two pyridine rings. nih.gov While unsubstituted 2,2'-bipyridine (B1663995) has a relatively low barrier to rotation, the introduction of bulky substituents can hinder this rotation, leading to stable or separable atropisomers. nih.gov In the case of this compound itself, the bromine atoms are not typically bulky enough to cause stable atropisomerism at room temperature. However, further functionalization of this ligand can lead to complexes with distinct and stable atropisomers. nih.gov

Electronic Structure and Properties of Metal-Ligand Complexes

The electronic properties of metal complexes containing this compound are largely dictated by the interplay between the metal d-orbitals and the ligand's π and π* orbitals. These interactions give rise to characteristic electronic transitions that can be observed using UV-visible absorption spectroscopy. ossila.comresearchgate.net

Metal-Ligand Charge Transfer (MLCT) Transitions

A hallmark of many transition metal complexes with bipyridine ligands, including those with this compound, is the presence of Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic spectra. ossila.comresearchgate.net These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. researchgate.netnih.gov For instance, in ruthenium(II) and iridium(III) complexes with this compound, these MLCT bands are typically broad and intense, appearing in the visible region of the spectrum. ossila.com Rhenium(I) complexes of the type Re(CO)3Cl(5,5'-Br2bpy) also exhibit low-energy broad absorption bands in the 360-480 nm region, which are attributed to d(Re)→π*(diimine) MLCT transitions. nih.gov The energy of these MLCT transitions is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand.

Intraligand (π-π*) Transitions

In addition to MLCT bands, complexes of this compound also display intraligand transitions. ossila.comresearchgate.net These are high-energy absorptions, typically occurring in the ultraviolet region of the spectrum, and correspond to the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the ligand itself (π→π). researchgate.netnih.gov In rhenium(I) complexes with this compound, these spin-allowed intraligand transitions are observed at approximately 220-350 nm. nih.gov Similarly, ruthenium(II) polypyridyl complexes containing this ligand show strong intraligand π→π transitions. researchgate.net

Influence of Metal Chelation on Electronic Properties

The act of chelation, where the bidentate this compound ligand binds to a metal center, significantly influences the electronic properties of the system. This coordination leads to a more rigid and planar conformation of the bipyridine unit, which can affect the extent of π-conjugation. researchgate.net Metal chelation enhances the delocalization of electrons between the metal and the ligand, which is evident in the appearance of the characteristic MLCT bands that are absent in the free ligand. researchgate.net

Furthermore, the nature of the metal ion can tune the energy of the frontier orbitals. For example, the electronic properties of complexes can be systematically altered by changing the metal center (e.g., Ru(II), Ir(III), Re(I)) or by modifying other ligands in the coordination sphere. researchgate.net Studies on mixed-valent systems where two redox-active groups are bridged by a 5,5'-disubstituted-2,2'-bipyridine have shown that metal chelation can enhance the electronic coupling between these sites. researchgate.net

Applications in Catalysis

The this compound ligand is a valuable component in the design of catalysts for a variety of organic transformations. Its utility stems from its strong coordination to metal centers and the presence of bromine atoms that can be used as handles for further functionalization or to influence the electronic properties of the catalytic center. nih.govspringernature.com

Role as Ligands in Catalytic Cycles

Complexes of this compound, particularly with palladium, are employed in cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. springernature.comacs.org In the generalized catalytic cycle for a Suzuki-Miyaura coupling, a palladium(0) species, often stabilized by ligands like this compound, undergoes oxidative addition with an aryl halide. libretexts.org The resulting palladium(II) intermediate then undergoes transmetalation with an organoboron compound, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org The bipyridine ligand plays a crucial role in stabilizing the palladium catalyst throughout this cycle, preventing its decomposition and influencing its reactivity and selectivity. acs.org

Specific Catalytic Reactions (e.g., Organic Transformations, Water Oxidation)

Complexes derived from this compound are instrumental as ligands in a variety of catalytic processes, particularly in organic transformations. The bromine atoms on the bipyridine core serve as versatile handles for further functionalization, but the parent ligand itself is a key component in catalyst design.

In the realm of palladium-catalyzed cross-coupling reactions, this ligand plays a significant role. Research has been conducted on the synthesis of terpyridines via the Stille coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines, mediated by palladium catalysts. infona.pl During these reactions, the formation of this compound was consistently observed as a product of the homocoupling of 5-bromo-2-tributylstannylpyridine. infona.pl Furthermore, this compound serves as a fundamental building block for creating more complex catalytic structures. It has been used to construct versatile nanoporous organic polymer catalysts, which have demonstrated high activity and size selectivity in Suzuki-Miyaura coupling reactions. ambeed.com

The compound is also a cornerstone in photochemistry and materials science. Organometallic complexes featuring ruthenium(II) or iridium(II) centers chelated by this compound exhibit notable photoluminescent and electrochemiluminescent properties. ossila.com These characteristics are attributed to strong intraligand (π-π*) and metal-to-ligand charge transfer (MLCT) transitions, making them valuable in the development of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com There is also evidence suggesting that bipyridine-based complexes could be beneficial for water oxidation catalysis, a critical process for artificial photosynthesis. escholarship.org

| Catalytic System/Application | Reaction Type | Role of this compound | Ref. |

| Palladium Complexes | Stille Cross-Coupling | Homocoupling byproduct and synthetic target | infona.pl |

| Nanoporous Organic Polymers | Suzuki-Miyaura Coupling | Structural building block for the catalyst | ambeed.com |

| Ruthenium/Iridium Complexes | Photoredox Catalysis | Chelating ligand for photoactive centers | ossila.com |

| Bipyridine Complexes | Water Oxidation | Potential catalytic ligand | escholarship.org |

Enantioselective Catalysis

While this compound is an achiral molecule, its rigid scaffold is a valuable platform for the design and synthesis of novel chiral ligands for asymmetric catalysis. chemrxiv.org The development of chiral bipyridines is a significant area of research, as these ligands can create a well-defined chiral environment around a metal center, influencing the stereoselectivity of a reaction. chemrxiv.orgnumberanalytics.com

| Chiral Derivative | Application Area | Catalytic System | Ref. |

| 5,5′-dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines | Enantioseparation Studies | Chiral stationary phase interaction | mdpi.com |

| 5,5′-dibromo-2,2′-dichloro-3-((perfluorophenyl)selanyl)-4,4′-bipyridine | Organocatalysis | Evaluation of catalytic activity | mdpi.com |

| Axially Chiral Bipyridines | Asymmetric Catalysis | Copper-catalyzed ring-opening | chemrxiv.org |

Supramolecular Chemistry and Molecular Architectures

The this compound ligand is a cornerstone in the field of supramolecular chemistry due to its excellent coordination properties, structural rigidity, and the synthetic versatility afforded by its bromine substituents. nih.govspringernature.com These features make it an exceptional building block for the programmed assembly of intricate and functional molecular architectures.

Construction of Molecular Rods

One of the key applications of this compound is in the construction of molecular rods. acs.orgresearchgate.net These are rigid, linear molecular structures that can be used as spacers or wires in nanoscale devices. Efficient synthetic routes have been specifically developed to produce 5,5'-dibrominated 2,2'-bipyridines for this purpose. acs.orgresearchgate.net A notable method for its synthesis is the reductive symmetric coupling of 2,5-dibromopyridine (B19318) using hexa-n-butyldistannane, which provides the target molecule in high yields of 70% to 90%. acs.orgresearchgate.net The resulting dibrominated bipyridine can then be incorporated into longer oligomeric or polymeric chains through subsequent coupling reactions, forming well-defined, metal-complexing molecular rods. acs.org

Synthesis of Catenanes and Molecular Knots

The 5,5'-disubstituted-2,2'-bipyridine motif is a highly versatile and powerful building block for the synthesis of complex molecular topologies, including interlocked structures like catenanes (mechanically linked rings) and molecular knots. nih.govspringernature.comresearchgate.net The predictable coordination geometry of the bipyridine unit with metal ions allows for template-directed synthesis, where the metal ion organizes the ligand strands into a specific arrangement before covalent bonds are formed to create the final, complex architecture.

A scalable synthesis of this compound has been developed, which is crucial for its use in creating these sophisticated structures. nih.govspringernature.com This accessibility has enabled its use in the synthesis of remarkable topologies such as molecular trefoil knots and even a pentafoil knot, which is a molecule with five crossing points. nih.govspringernature.comcatenane.net The synthesis of a molecular pentafoil knot was achieved using pentameric circular iron(II) double helicates derived from 5,5'-disubstituted-2,2'-bipyridine units. catenane.net

| Molecular Architecture | Synthetic Strategy | Role of this compound | Ref. |

| nih.govCatenanes | Metal-templated synthesis | Key ligand for forming interlocked rings | nih.govspringernature.com |

| Trefoil Knots | Active metal template synthesis | Building block for the knotted molecular strand | nih.govspringernature.comresearchgate.net |

| Pentafoil Knots | Self-assembly of iron(II) helicates | Ligand component of the circular helicate precursor | catenane.net |

Bridging Functional Molecules

The linear, rigid structure of this compound makes it an ideal component for bridging different functional molecules. ossila.com The two bromine atoms act as reactive sites for facile metal-catalyzed coupling reactions, such as Stille or Suzuki couplings, allowing for the covalent attachment of other molecular units to either end of the bipyridine core. ossila.comnih.govspringernature.com

Applications in Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The electron-deficient nature of the bipyridine core and its ability to form stable complexes with various transition metals are central to its application in OLEDs and DSSCs. ossila.com

Complexes of 5,5'-Dibromo-2,2'-bipyridine with transition metals such as ruthenium (Ru), rhenium (Re), and iridium (Ir) exhibit significant photoluminescence (PL) and electrochemiluminescence (ECL). ossila.com These properties arise from efficient electronic transitions, primarily metal-to-ligand charge-transfer (MLCT) and intraligand (π-π*) transitions. ossila.com

For instance, ruthenium(II) complexes incorporating this ligand are known to be highly efficient red emitters. Similarly, rhenium(I) complexes have been synthesized and studied for their photophysical behavior. researchgate.netnih.gov A study on the complex Re(CO)₃Cl(this compound) showed strong emissions around 620 nm, which are attributed to phosphorescence from the dπ(Re)→π*(diimine) MLCT state. researchgate.netnih.gov The introduction of other moieties, such as carbazole, onto the bipyridine ligand can further enhance the luminescence performance. researchgate.netnih.gov

Iridium(III) complexes are also a major area of research. acs.org The emission properties of these complexes are often derived from an admixture of ligand-to-ligand charge-transfer (LLCT) and MLCT excited states. acs.org The strong spin-orbit coupling provided by the iridium center facilitates highly efficient phosphorescence, a critical process for achieving high internal quantum efficiencies in OLEDs. acs.org The ECL properties of these metal complexes have also been investigated, demonstrating their potential as signal reporters. core.ac.ukzysman-colman.com

| Complex/Ligand | Absorption Max (nm) | Emission Max (nm) | Transition Type | Reference |

| Re(CO)₃Cl(L¹) | 360-480 | ~620 | MLCT | researchgate.netnih.gov |

| Ru(II) complexes | - | Red Emission | MLCT / π-π* | |

| Ir(III) complexes | - | - | LLCT / MLCT | acs.org |

| Eu(btfa)₃(Br₂-bpy) | - | Red Emission | f-f transition (sensitized) | mpg.de |

| L¹ refers to this compound. Data represents typical ranges and characteristics. |

The dibromo functionality of this compound makes it an excellent monomer for the synthesis of conjugated polymers. ossila.com Using palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling, it can be polymerized with other aromatic monomers to create alternating copolymers. orgsyn.org

These polymers incorporate the bipyridine unit directly into the conjugated backbone. The bipyridine sites can then be used to chelate metal ions, effectively creating emissive metallopolymers. researchgate.net This approach allows for the tuning of the polymer's luminescent properties, such as emission color, by selecting the appropriate metal ion. researchgate.net Such materials are of interest for use as the emissive layer in light-emitting diodes (LEDs) and other display technologies. For example, a synthetic route to create mixed-metal Ir(III) and Pt(II) organometallic polymers uses a derivative of this compound as a key starting material.

As a versatile building block, this compound is crucial for synthesizing materials used in photovoltaics, including dye-sensitized solar cells (DSSCs). ossila.com The compound's two bromine atoms provide reactive sites for facile coupling reactions, allowing for the construction of larger, more complex conjugated molecules and ligands. ossila.com

These reactions are often scalable, enabling the production of multi-gram quantities of the desired materials. The resulting bipyridine-based ligands are used to create photosensitizers, typically ruthenium organometallic complexes, which are central to the functioning of DSSCs. The ability to systematically modify the structure of the ligand by building from the this compound scaffold allows for the fine-tuning of energy band gaps and intramolecular spacing in the final photovoltaic material. ossila.com

In the rapidly advancing field of perovskite solar cells, molecules derived from bipyridine are being developed as effective hole transport materials (HTMs). The electron-withdrawing character of the bipyridine core is a key feature. Incorporating this unit into the structure of an HTM helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material.

This energy level tuning is critical for creating an efficient interface with the perovskite absorber layer, facilitating effective hole extraction and transport. Research has shown that replacing other core structures with bipyridine can lead to powerful HTMs that improve the performance of perovskite solar cells, resulting in higher open-circuit voltage (Voc) and fill factor (FF).

Electron Acceptors in Organic Photovoltaics

Beyond its role in sensitizers and transport layers, the bipyridine moiety can be modified to create electron-accepting materials, a critical component in organic photovoltaic (OPV) devices.

Derivatives of 2,2'-bipyridine (B1663995) can react with various borane (B79455) species to form tetracoordinated N,N'-chelate organoboron compounds. These reactions create stable structures where the boron atom is integrated into a five-membered ring with the two nitrogen atoms of the bipyridine ligand. The resulting organoboron compounds often possess interesting electronic properties and can be designed to function as electron acceptors in the active layer of organic solar cells.

Impact on Energy Band Gap and Intramolecular Spacing

This compound serves as a crucial linear building block for bridging different functional molecules, a strategy employed to modify the energy band gap and intramolecular spacing of materials ossila.com. The ability to precisely control these characteristics is fundamental in the design of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.

The introduction of this bipyridine unit into a molecular structure influences the arrangement of molecules in the solid state. The energetic analysis of the molecular packing of a derivative, 5,5'-dibromo-2,2'-bis[4-(methylsulfanyl)phenyl]-4,4'-bipyridine, highlights the role of π-π stacking interactions in forming infinite molecular planes nih.gov. These interactions, along with other subtle forces like halogen bonds (e.g., Br...S contacts), dictate the spacing between molecules nih.gov. By modifying the substituents on the bipyridine core, researchers can tune these intermolecular distances and the degree of π-orbital overlap, which in turn directly affects the material's electronic band structure and charge transport properties. For instance, altering the connectivity of anchor groups in bipyridine-based metal complexes has been shown to induce quantum interference effects that significantly reduce the conductance of a molecular junction, underscoring the importance of molecular geometry acs.org.

Sensor Technologies

The functional versatility of this compound extends to the development of advanced sensor technologies. Its ability to form stable complexes with metal ions and to be incorporated into larger conjugated systems makes it an ideal platform for creating materials that can detect specific ions and molecules with high sensitivity and selectivity.

Photosensors for Ion Detection (e.g., Fluoride (B91410) Ions)

Derivatives of this compound are effectively employed as photosensors, particularly for the detection of fluoride ions. ossila.com By chemically extending the chromophore size of the bipyridine core, materials can be synthesized that exhibit a "turn-on" fluorescent response upon binding with fluoride. ossila.com This sensing mechanism often involves the interaction of the fluoride ion with a boron atom in conjugated triarylboryl donor-acceptor systems that are supported by the 2,2'-bipyridine framework. ossila.com The binding event alters the electronic structure of the molecule, leading to a change in its photophysical properties, such as a visible color change or the initiation of fluorescence.

In some designs, the detection mechanism relies on a fluoride-induced chemical reaction. For example, probes can be designed where fluoride cleaves a specific bond, such as a Si-O bond, releasing a fluorophore like resorufin (B1680543) and causing a significant increase in fluorescence intensity. nih.gov This strategy allows for the creation of highly sensitive and selective "turn-on" fluorescent probes for fluoride detection. nih.gov

Electrochemical Sensors for Analyte Detection

The 2,2'-bipyridine motif is a cornerstone in the design of electrochemical sensors. By modifying electrodes with metal complexes containing bipyridine ligands, sensors can be fabricated for the detection of various analytes. The bipyridine unit acts as a chelating agent, binding a metal center which then serves as the active site for the electrochemical detection of the target molecule.

Furthermore, polymers derived from bipyridine units can be used to create robust wireless sensors. For instance, conjugated polymers have been integrated into near-field communication (NFC) tags to create devices for the noninvasive detection of ammonia, which is relevant for monitoring certain medical conditions. ambeed.com The functional handles provided by this compound allow for its incorporation into such polymer systems, enabling the development of cost-effective and sensitive electrochemical sensing platforms.

Biosensors and Biodiagnostics

The 5,5'-disubstituted-2,2'-bipyridine framework is recognized as a versatile building block for creating functional materials used in biodiagnostics. nih.gov Its excellent coordination properties and the ability to be systematically functionalized make it suitable for constructing complex molecules that can interact with biological targets. nih.gov These materials are integral to the development of advanced biodiagnostic tools, leveraging the unique electronic and photoluminescent properties of bipyridine-based systems. nih.gov

Advanced Functional Materials

The application of this compound extends to the creation of advanced functional materials with specialized properties, such as high-performance polymers for electronic applications.

High-Dielectric-Constant Polyimides

This compound is a precursor to diamine monomers used in the synthesis of polyimides with high dielectric constants and excellent thermal stability. rsc.orgresearchgate.net Specifically, the diamine 5,5'-bis[(4-amino) phenoxy]-2,2'-bipyridine (BPBPA) is synthesized from this compound and subsequently polymerized with various dianhydrides. rsc.orgresearchgate.net

The incorporation of the polar bipyridine unit into the polyimide backbone significantly enhances the dielectric constant (εr) of the resulting polymer to values between 5.5 and 7.2, a substantial increase compared to standard polyimides (εr ≈ 2.5-3.5). researchgate.netresearchgate.net These materials also exhibit low dielectric loss (< 0.04), high glass transition temperatures (Tg) ranging from 275 °C to 320 °C, and high tensile strengths, making them promising candidates for use in high-temperature polymer film capacitors for advanced electronics and power systems. researchgate.net

Dielectric and Thermal Properties of Polyimides Derived from BPBPA

| Dianhydride | Dielectric Constant (εr) at 220°C | Glass Transition Temperature (Tg) |

|---|---|---|

| PMDA | 5.5 | 320°C |

| BTDA | 6.8 | 296°C |

| BPDA | 6.4 | 285°C |

| OPDA | 6.0 | 275°C |

Data sourced from research on polyimides containing bipyridine units. researchgate.netresearchgate.net

Conjugated Systems and Polybipyridine Ligands

The 5,5'-disubstituted-2,2'-bipyridine unit is a fundamental component for constructing larger, functional molecular systems. nih.gov The presence of bromo-functional groups on this compound makes it an ideal precursor for creating extended π-conjugated systems and polybipyridine ligands through various metal-catalyzed cross-coupling reactions. ossila.com These reactions, such as the Stille and Sonogashira couplings, allow for the stepwise and selective functionalization of the bipyridine core, enabling the synthesis of complex molecules with tailored electronic and photophysical properties. nih.gov

These conjugated structures are essential in the development of materials for organic light-emitting diodes (OLEDs) and photovoltaics. nih.govossila.com For instance, conjugated polymers that alternate between a 2,2'-bipyridine unit and regioregular alkylated oligothiophenes have been synthesized. These materials possess electroluminescent properties and can form complexes with transition metals like Ruthenium(II), demonstrating both p- and n-doping capabilities. researchgate.net

A notable example involves the synthesis of a series of soluble polybipyridine ligands containing one to five bipyridine units. nih.gov In this work, this compound was used as the starting point for Sonogashira coupling reactions to create oligomers where the bipyridine units are bridged by 3,4-dibutyl-2,5-diethynylthiophene spacers. nih.gov The photophysical properties of these oligomers were systematically studied, revealing how the extent of π-electron conjugation affects their absorption and emission spectra. nih.gov As the number of π-electrons in the system increased from 24 to 104, a progressive lowering in the energy of absorption and fluorescence was observed, while the emission quantum yields remained relatively constant. nih.gov

| Number of Bipyridine Units | Total π-Electrons | Absorption Max (nm) | Fluorescence Max (nm) | LUMO Level (eV) |

| 1 | 24 | 363 | 422 | -3.06 |

| 2 | 48 | 395 | 454 | -3.12 |

| 3 | 72 | 412 | 478 | -3.15 |

| 4 | 88 | 421 | 490 | -3.17 |

| 5 | 104 | 427 | 498 | -3.18 |

| Data sourced from a study on oligomeric ligands incorporating multiple 5,5'-diethynyl-2,2'-bipyridine (B3069179) moieties. nih.gov |

Furthermore, attempts to synthesize ligands for molecular electronics have utilized this compound. A Suzuki-Miyaura reaction with (4-(methylthio)phenyl)boronic acid was performed to create a ligand for studying quantum interference effects in metal complexes. However, the reaction resulted in an insoluble material that could not be further characterized or used, highlighting a practical limitation in its application for certain complex ligand syntheses. acs.org

Applications in Nanoscience

The rigid structure and chelating ability of this compound make it an important organic linker for the construction of advanced nanomaterials, particularly Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). tcichemicals.comdtu.dk These materials are characterized by their high surface area and tunable porosity, making them suitable for a range of applications including catalysis, gas storage, and sensing.

POPs synthesized from this compound have been successfully used as scaffolds for single-atom catalysts. dtu.dk For example, bipyridine-based POPs have been developed to support iridium catalysts for the borylation of arenes and nickel catalysts for the asymmetric α-arylation of ketones. dtu.dk These heterogeneous catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. dtu.dk The synthesis of these POPs is straightforward as this compound is commercially available, simplifying the creation of these advanced catalytic supports. dtu.dk

In another application, the bipyridine motif derived from this precursor has been incorporated into microporous polymers designed to act as photosystems for photocatalytic CO₂ reduction. chemrxiv.org The strategic placement of functional groups within the polymer framework allows for the fine-tuning of the material's catalytic activity. chemrxiv.org

The compound also serves as a precursor for ligands in multiwavelength-responsive hybrid systems. These systems can harness the synergy between upconverting nanoparticles and lanthanide complexes, demonstrating the versatility of the bipyridine structure in creating sophisticated nanoscale devices. acs.org

| Nanomaterial Type | Precursor | Application | Key Finding |

| Porous Organic Polymer (POP) | This compound | Heterogeneous Catalysis (Borylation of Arenes) | The Ir-BPY-POP catalytic system showed effective borylation of arenes. dtu.dk |

| Metal-Organic Framework (MOF) | This compound | General Precursor | Listed as a key organic linker molecule for MOF synthesis. tcichemicals.com |

| Microporous Polymer | Dibromo-bipyridine derivative | Photocatalysis (CO₂ Reduction) | Used to create porous photosystems for long-term photocatalytic activity. chemrxiv.org |

| Hybrid Nanoparticle System | Bipyridine-based ligand | Responsive Materials | Employed in hybrid systems with upconverting nanoparticles and lanthanide complexes. acs.org |

Photophysical and Electrochemical Investigations

Absorption and Emission Spectroscopy of Complexes

Complexes incorporating 5,5'-dibromo-2,2'-bipyridine (Br2-bpy) exhibit distinct absorption and emission characteristics, which are primarily dictated by the nature of the metal center and the electronic effects of the bromo substituents. The electron-withdrawing nature of the bromine atoms can modify the energy levels of the ligand's molecular orbitals. cymitquimica.com

The UV-Visible absorption spectra of complexes with Br2-bpy typically show intense bands in the UV region, which are assigned to spin-allowed intraligand (π-π*) transitions. science.gov For instance, a europium(III) complex, [Eu(btfa)3(Br2-bpy)], where btfa is 4,4,4-trifluoro-1-phenyl-1,3-butanedione, displays an absorption spectrum in dichloromethane (B109758) (CH2Cl2) that is characteristic of the ligands. bath.ac.ukpolyu.edu.hk In comparison to complexes with unsubstituted bipyridine (bpy), the absorption bands of Br2-bpy complexes can be shifted. bath.ac.ukpolyu.edu.hk For example, the excitation spectrum for [Eu(btfa)3(Br2-bpy)] is redshifted by 11 nm compared to [Eu(btfa)3(bpy)]. polyu.edu.hk

Metal-to-ligand charge transfer (MLCT) bands are also a prominent feature, particularly in complexes with transition metals like ruthenium(II) or rhenium(I). ossila.comscience.gov These MLCT bands, which appear at lower energies (longer wavelengths) in the visible region, are often responsible for the color and photoactivity of the complexes. science.govwikipedia.org In rhenium(I) complexes such as Re(CO)3Cl(L) where L is Br2-bpy, the low-energy broad bands in the 360-480 nm region are attributed to d(Re)→π*(diimine) MLCT transitions. science.gov

| Compound/Complex | Solvent | Absorption λmax (nm) | Emission λem (nm) | Notes |

| Br2-bpy | CH2Cl2 | ~300 | ~350 | Free ligand fluorescence. polyu.edu.hk |

| [Eu(btfa)3(Br2-bpy)] | CH2Cl2 | 311 (excitation) | - | Redshifted compared to the bpy analogue. polyu.edu.hk |

| Re(CO)3Cl(Br2-bpy) | CH2Cl2 | 360-480 (MLCT) | ~620 (phosphorescence) | MLCT phosphorescence is observed. science.gov |

| [Cu(L1)(dmph)]BF4 | DCM | 461 (MLCT) | 446 | L1 is a derivative of Br2-bpy, dmph is 2,9-dimethyl-1,10-phenanthroline. Shows red-shifted emission compared to a related homoleptic complex. mdpi.com |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry is a key technique used to probe the redox behavior of this compound and its complexes. These studies reveal the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insight into electron transfer capabilities. The bromine substituents, being electron-withdrawing, are expected to make the bipyridine ligand easier to reduce and harder to oxidize.

Studies on oligomers and polymers derived from this compound have shown distinct redox potentials. oup.com For instance, thin films of poly(this compound) on a platinum electrode exhibit specific redox potentials corresponding to the oxidation and reduction of the polymer backbone. oup.com In a study of ruthenium(III)/ruthenium(II) couples, the 4,4'-dibromo-2,2'-bipyridine (B104092) ligand, a constitutional isomer of the 5,5'-dibromo variant, was assigned an electrochemical ligand parameter (EL) value, which quantifies its electron-donating or -withdrawing effects. dtic.mil This value for the 4,4'-dibromo isomer was +0.28, indicating its electron-withdrawing character relative to unsubstituted bipyridine. dtic.mil A similar effect is anticipated for the 5,5'-dibromo isomer. The electrochemical properties of nitrated derivatives, such as 5,5'-dibromo-3,3'-dinitro-2,2'-bipyridine, have also been investigated, showing the combined electronic impact of both bromo and nitro substituents. researchgate.net

| Compound/System | Method | Key Finding |

| Oligo-bpy and PBpy on Pt | Cyclic Voltammetry | Showed defined redox potentials. oup.com |

| Ru complexes with 4,4'-Br2bpy | Cyclic Voltammetry | Ligand parameter (EL) of +0.28, indicating electron-withdrawing nature. dtic.mil |

| Poly(3,3´-dinitro-2,2'-bipyridine-5,5'-diyl) | Cyclic Voltammetry | Investigated the electrochemical response of the polymer derived from a nitrated dibromo-bipyridine monomer. researchgate.net |

Electron Transfer Processes in Derived Systems

The electronic structure of this compound makes it a valuable component in systems designed for studying and utilizing electron transfer processes. chemimpex.com Its ability to act as a ligand facilitates metal-to-ligand charge transfer (MLCT), a fundamental process in the photochemistry of many ruthenium, rhenium, and iridium complexes. ossila.comwikipedia.org Upon absorption of light, an electron is promoted from a metal-based orbital to a ligand-based π* orbital. wikipedia.org The properties of this MLCT state, such as its energy and lifetime, are critical for applications in photocatalysis and solar energy conversion. scirp.org

In more complex molecular assemblies, such as dyads and triads, this compound can be part of a bridge or an acceptor unit in photoinduced electron transfer (PET) processes. nih.govrsc.org For example, iridium(III) complexes bearing a pyrene-functionalized bipyridine ligand derived from this compound exhibit intramolecular charge-transfer (ICT) transitions from the pyrene (B120774) substituents to the bipyridine ligand. acs.org These ICT transitions result in intense and broad absorption bands in the 400–500 nm region. acs.org Similarly, connecting pyrene and 2,2'-bipyridine (B1663995) with an ethynylene spacer promotes intramolecular charge transfer from the pyrene to the bipyridine unit. rsc.org

The rates of forward and back electron transfer are crucial for the efficiency of charge separation. In specially designed ruthenium(II)-viologen dyads, where substituted bipyridine ligands form the core of the complex, long-lived charge separation has been achieved by controlling these rates. nih.gov The study of such systems provides fundamental insights into creating efficient artificial photosynthetic systems. nih.govnih.gov

Photochemistry of Metal Complexes

The photochemistry of metal complexes containing this compound is intrinsically linked to the nature of their excited states, primarily the MLCT state. The stability and reactivity of these excited states determine the complex's utility as a photosensitizer or photocatalyst. scirp.orgchemrxiv.org

Ruthenium(II) bipyridyl complexes are known for their rich photochemistry, often involving electron or energy transfer from the MLCT excited state. nih.gov The presence of substituents on the bipyridine ligands can tune these properties. For a cis-Ru(bpy)2(L)2 complex, where L was a novel chelate-ligand, the complex showed luminescence and was relatively stable under continuous light irradiation, unlike a related complex that was photochemically reactive and underwent ligand loss. nih.gov This stability was attributed to the chelate ring and the energy of the lowest excited state. nih.gov

In rhodium bipyridine complexes used for CO2 photoreduction, the excited state has been identified as having a ligand-to-metal charge transfer (LMCT) character, which is crucial for triggering the catalytic activity. chemrxiv.org Femtosecond UV-vis transient absorption spectroscopy has been used to investigate the ultrafast photodynamics of these rhodium complexes, including those with pyrene-functionalized bipyridine ligands derived from this compound, to understand the earliest stages of the photoreduction process. chemrxiv.org The photostability of the complex is a key factor for its performance as a photocatalyst. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like 5,5'-Dibromo-2,2'-bipyridine and its complexes. These calculations provide detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds.

In studies of metal complexes incorporating bipyridine ligands, DFT calculations are crucial for understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in iridium(III) complexes where 5,5'-diaryl-2,2'-bipyridine acts as a ligand, DFT studies have been used to elucidate the origin of electronic transitions. researchgate.net A combined DFT and Time-Dependent DFT (TD-DFT) approach revealed that the emission from these complexes originates from an admixture of ligand-to-ligand charge-transfer (³LLCT) and metal-to-ligand charge-transfer (³MLCT) excited states. researchgate.net

Similarly, for cyclometalated iridium(III) complexes with a pyrene-functionalized bipyridine ligand synthesized from this compound, DFT calculations of the ground state showed that the HOMO is primarily located on the pyrene (B120774) and the iridium-phenylpyridine fragments, while the LUMO is centered on the bipyridine unit. acs.org This localization of frontier orbitals is critical for predicting the charge-transfer nature of the complex's photophysical properties. acs.org

Theoretical studies on ruthenium complexes have also shown that halide ligands, such as the bromo-substituents on the bipyridine ring, play a significant role in determining the HOMO–LUMO energy gap. researchgate.net These computational approaches are valuable for designing and tuning the electronic properties of ruthenium bipyridines by modifying ligand substitution, which primarily affects the HOMO levels while leaving the LUMO levels relatively unchanged. researchgate.net The choice of the DFT functional can be critical; studies on various metal-bipyridine complexes found that nonhybrid functionals often perform better than more common ones like B3LYP in correctly predicting the electronic nature of the complexes. nih.gov

| Study Focus | Computational Method | Key Findings on Electronic Structure | Reference |

| Iridium(III) complexes with 5,5'-diaryl-2,2'-bipyridines | DFT / TD-DFT | Emission originates from a mix of ³LLCT [π(ppy) → π(bpy)] and ³MLCT [dπ(Ir) → π(bpy)] states. | researchgate.net |

| Iridium(III) complexes with pyrene-functionalized bipyridine | DFT | HOMO is localized on pyrene and Ir(ppy)₂ fragments; LUMO is localized on the bipyridine moiety. | acs.org |

| Europium(III) complexes with this compound | DFT / TD-DFT | Analysis of ligand contributions to sensitized Eu(III) photoluminescence and proposed energy transfer mechanism. | bath.ac.uk |

| Ruthenium bipyridine complexes | DFT | Halide ligand substitution significantly tunes the HOMO–LUMO energy gap, primarily by altering HOMO levels. | researchgate.net |

Molecular Dynamics Simulations of Derived Systems

Molecular Dynamics (MD) simulations are employed to study the physical motion and conformational changes of atoms and molecules over time. This technique is particularly useful for understanding the behavior of large systems, such as polymers derived from this compound, in various environments.

One notable application involves the simulation of poly(9,9'-dioctylfluorenyl-2,7-diyl-alt-5,5'-(2,2'-bipyridine)) (PFO-BPy5,5), a conjugated polymer synthesized using a this compound building block. rsc.org MD simulations, combined with Monte Carlo (MC) methods, were performed to investigate the interaction between this polymer and single-walled carbon nanotubes (SWCNTs) in a toluene (B28343) solution. rsc.org The simulations aimed to understand how the polymer wraps around the nanotubes, a key process in the selective isolation of specific nanotube chiralities. rsc.org The study tracked the probability of finding the polymer in close proximity to the SWCNT, providing insights into the stability and nature of the polymer-nanotube interaction. rsc.org

| Simulated System | Simulation Type | Software/Force Field | Purpose of Simulation | Reference |

| PFO-BPy5,5 polymer and (6,5) SWCNT in toluene | Molecular Dynamics (MD) and Monte Carlo (MC) | N/A | To investigate the wrapping of the conjugated polymer around the carbon nanotube. | rsc.org |

| Protein-ligand docked complexes (general bipyridine derivatives) | Molecular Dynamics (MD) | NAMD 2.14, TIP3P water model | To investigate the structural integrity and changes in the docked complex over time. | chemrevlett.com |

Prediction of Reactivity and Spectroscopic Properties

Computational methods are highly effective in predicting the reactivity and spectroscopic properties of this compound and its derivatives, guiding synthetic efforts and the interpretation of experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for predicting electronic absorption and emission spectra. For iridium(III) complexes containing 5,5'-diaryl-2,2'-bipyridine ligands, TD-DFT calculations have been used to understand the transitions observed in absorption and emission spectra and to accurately predict emission energies. researchgate.net These predictions help assign the character of the excited states, for example, as MLCT or LLCT transitions, which dictate the photophysical properties of the complex. researchgate.net

Computational modeling also extends to predicting reactivity. Studies on the dearomatization of bipyridine ligands coordinated to metal centers have used DFT calculations to rationalize the formation of experimentally observed products over other plausible alternatives. csic.es By analyzing the Gibbs energy profile and Natural Bond Orbital (NBO) charges, researchers can identify the most favorable sites for nucleophilic attack, thus explaining the reaction's regioselectivity. csic.es The analysis of molecular orbitals and charge distributions provides a powerful predictive tool for understanding and controlling chemical reactions involving bipyridine-based ligands.

Future Directions and Emerging Research Areas

Novel Synthetic Routes for Enhanced Sustainability and Scalability

While established methods for the synthesis of 5,5'-Dibromo-2,2'-bipyridine exist, current research is actively pursuing more sustainable and scalable routes to meet the demands of both laboratory-scale research and potential industrial applications. The traditional synthesis, which involves the bromination of 2,2'-bipyridine (B1663995), is effective but can require harsh conditions and produce byproducts. nih.govresearchgate.net

Future synthetic strategies are likely to focus on:

Greener Solvents and Catalysts: Moving away from chlorinated solvents and exploring benign alternatives. The use of heterogeneous catalysts that can be easily recovered and reused is also a key area of interest.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

C-H Activation: Direct C-H functionalization of the bipyridine core represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials.